

Synonyms and alternative names for 4-Methoxyglucobrassicin

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Compound of Interest

Compound Name: 4-Methoxyglucobrassicin

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An In-depth Technical Guide to 4-Methoxyglucobrassicin

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering detailed information on **4-Methoxyglucobrassicin**, an indole glucosinolate found in cruciferous vegetables. The document covers its nomenclature, physicochemical properties, biosynthetic and metabolic pathways, and analytical methodologies.

Nomenclature and Synonyms

4-Methoxyglucobrassicin is a naturally occurring secondary metabolite belonging to the glucosinolate family.[1] It is structurally characterized as a derivative of glucobrassicin with a methoxy group at the 4-position of the indole ring.[2] A comprehensive list of its synonyms, alternative names, and chemical identifiers has been compiled to aid in literature searches and database inquiries.

Table 1: Synonyms and Identifiers for **4-Methoxyglucobrassicin**

Type	Identifier	Source
Common Name	4-Methoxyglucobrassicin	
Abbreviation	4-MOIMG	[2]
Systematic Name	4-methoxy-3-indolylmethyl glucosinolate	[2]
IUPAC Name	[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(4-methoxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate	[2]
CAS Registry No.	83327-21-3	
PubChem CID	9576738, 656563, 6122984	[2]
ChEBI ID	CHEBI:1890	
KEGG ID	C08423	
Other Synonyms	4-Moimg	
	4-methoxyindol-3-ylmethylglucosinolate	[2]
	(4-Methoxy-3-indolylmethyl)glucosinolate	[1]
	β -D-Glucopyranose, 1-thio-, 1-[4-methoxy-N-(sulfooxy)-1H-indole-3-ethanimidate]	[1]

Physicochemical Properties

The fundamental physicochemical properties of **4-Methoxyglucobrassicin** are summarized below. This data is crucial for analytical method development, solubility studies, and understanding its behavior in biological systems.

Table 2: Physicochemical Data for **4-Methoxyglucobrassicin**

Property	Value	Source
Molecular Formula	C₁₇H₂₂N₂O₁₀S₂	[2]
Molecular Weight	478.49 g/mol	
Exact Mass	478.07158725 Da	
InChIKey	IIAGSABLXRZUSE- UFRBAHOGSA-N	[1]
SMILES	COC1=CC=CC2=C1C(=CN2) CC(=NOS(=O) (=O)O)S[C@H]3--INVALID- LINK--CO)O)O)O	[1]
Topological Polar Surface Area	225 Å ²	
Solubility	Soluble in water and polar organic solvents.	[1]

Biosynthesis and Metabolism

Glucosinolates are synthesized from amino acids.[3] The indole glucosinolates, including **4-Methoxyglucobrassicin**, are derived from tryptophan.[3][4] The biosynthesis is a multi-step process involving chain elongation, formation of the core glucosinolate structure, and subsequent side-chain modifications.[5][6]

The core pathway begins with the conversion of tryptophan to indole-3-acetaldoxime (IAOx), a key branching point for indole-alkaloid and indole-glucosinolate synthesis.[7] This is followed by a series of enzymatic reactions involving cytochrome P450 enzymes, glutathione S-transferase, and others, leading to the formation of the parent indole glucosinolate, glucobrassicin.[8] **4-Methoxyglucobrassicin** is then formed through a secondary modification of the glucobrassicin side chain.[8]

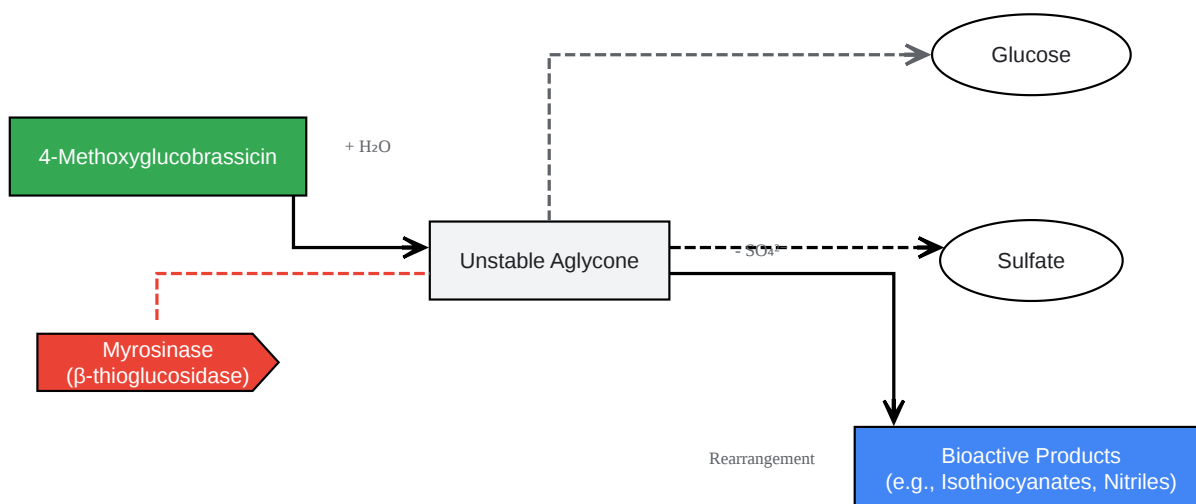
Upon tissue damage in plants, the enzyme myrosinase hydrolyzes glucosinolates into various bioactive compounds, including isothiocyanates, nitriles, and thiocyanates.[9][10]



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Fig. 1: Simplified biosynthetic pathway of **4-Methoxyglucobrassicin** from Tryptophan.

Upon plant cell disruption, myrosinase action on **4-Methoxyglucobrassicin** is expected to release an unstable isothiocyanate, which then rearranges to form other bioactive molecules.



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Fig. 2: General pathway for myrosinase-catalyzed hydrolysis of glucosinolates.

Quantitative Data

The concentration of **4-Methoxyglucobrassicin** varies significantly among different species and cultivars of Brassicaceae. Recent studies have quantified its presence in various plants, highlighting its role as a potential chemotaxonomic marker.

Table 3: Concentration of **4-Methoxyglucobrassicin** in Korean Rapeseed Cultivars

Cultivar	Total Indole Glucosinolates ($\mu\text{mol/g DW}$)	4-Methoxyglucobrassicin ($\mu\text{mol/g DW}$)	Percentage of Total Indoles (%)
Tamla	1.11	0.28	25.2
Mokpo68	1.34	0.33	24.6
Youngsan	1.54	0.38	24.7
Tammi	1.32	0.33	25.0
Hanla	1.25	0.31	24.8
Naehan	1.16	0.29	25.0
Sunmang	1.09	0.27	24.8

Data adapted from a study on Korean rapeseed cultivars. The analysis identified four indole glucosinolates (IGSLs): **4-methoxyglucobrassicin**, 4-hydroxyglucobrassicin, neoglucobrassicin, and glucobrassicin.[6]

Experimental Protocols

The accurate quantification and identification of **4-Methoxyglucobrassicin** require robust analytical methods. Liquid chromatography coupled with mass spectrometry (LC-MS) is the predominant technique.

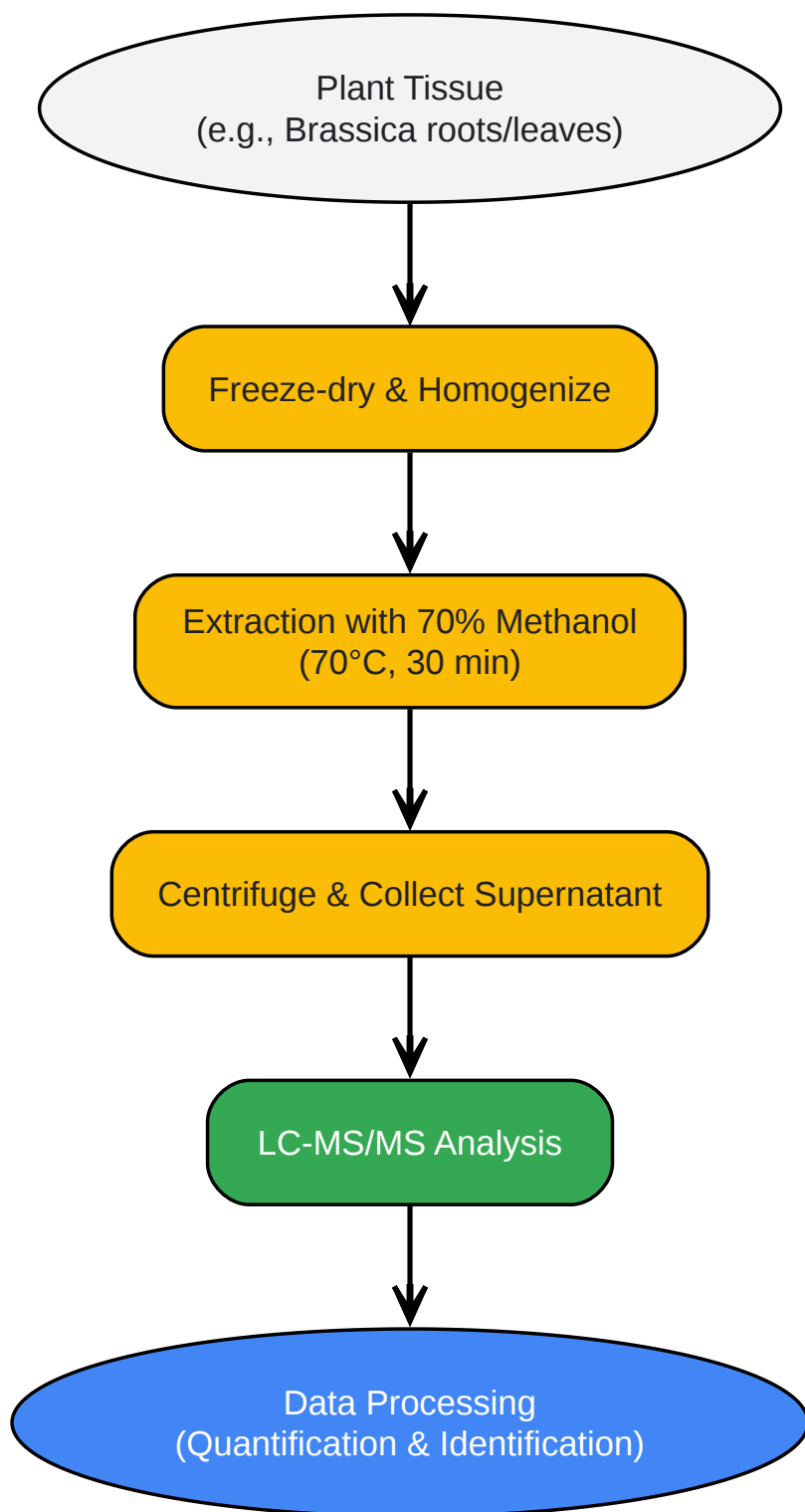
This protocol outlines a common method for extracting glucosinolates for subsequent analysis. [11]

- Sample Preparation: Freeze-dry plant material (e.g., roots, leaves) and grind to a fine powder.

- Extraction: Weigh approximately 100 mg of homogenized tissue into a 2 mL tube. Add 1 mL of 70% methanol (MeOH).
- Heating: Heat the mixture at 70 °C for 30 minutes in a water bath to inactivate myrosinase.
- Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes.
- Collection: Transfer the supernatant to a new tube.
- Re-extraction: Add another 1 mL of 70% MeOH to the pellet, vortex, and centrifuge again.
- Pooling: Combine the supernatants. The resulting extract is ready for LC-MS analysis.

This method allows for the sensitive and selective quantification of **4-Methoxyglucobrassicin** without the need for a desulfation step.[12]

- Chromatographic System: A reversed-phase liquid chromatography system.
- Column: Synergi 4 µm Fusion-RP (250 × 2 mm) or equivalent C18 column.[12]
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient runs from 5% to 95% B over approximately 20-30 minutes.[11]
- Column Temperature: 40 °C.[11]
- Mass Spectrometer: A triple quadrupole (QqQ) or Q-Trap mass spectrometer operating in negative electrospray ionization (ESI) mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification. For most glucosinolates, a characteristic transition is the precursor molecular ion $[M-H]^-$ fragmenting to the sulfate ion at m/z 97 (HSO_4^-).[13]
 - Precursor Ion for **4-Methoxyglucobrassicin**: m/z 477.06[2][13]
 - Product Ion for Quantification: m/z 97.00



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Fig. 3: General experimental workflow for the analysis of **4-Methoxyglucobrassicin**.

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